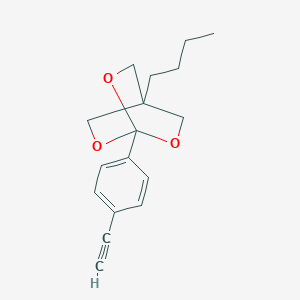

2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-

説明

特性

CAS番号 |

108614-27-3 |

|---|---|

分子式 |

C17H20O3 |

分子量 |

272.34 g/mol |

IUPAC名 |

4-butyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |

InChI |

InChI=1S/C17H20O3/c1-3-5-10-16-11-18-17(19-12-16,20-13-16)15-8-6-14(4-2)7-9-15/h2,6-9H,3,5,10-13H2,1H3 |

InChIキー |

YAJGDRQWUSLQAJ-UHFFFAOYSA-N |

SMILES |

CCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |

正規SMILES |

CCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |

他のCAS番号 |

108614-27-3 |

同義語 |

2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- |

製品の起源 |

United States |

準備方法

合成経路と反応条件

コレイルラクトンアルデヒドベンゾエートの調製には、いくつかの段階があります。1つの方法には、コレイルラクトンからのベンゾイル化反応によってコレイルラクトンジベンゾエートを取得することが含まれます。 次に、酸性条件下でのエステル交換反応を用いてベンゾイル基を選択的に除去します 。 別の方法には、接触段階、滴下添加段階、一次撹拌段階、および最終撹拌材料取得段階を含む新規調製技術が含まれます .

工業生産方法

コレイルラクトンアルデヒドベンゾエートの工業生産は、高収率と高純度のために最適化されています。 このプロセスは、操作が簡単で、穏やかな反応条件であり、高価な保護基や後の段階でのクロマトグラフィー分離を必要としません 。これにより、生産コストが効果的になり、大規模製造に適しています。

化学反応の分析

科学的研究の応用

Corey Lactone Aldehyde Benzoate is widely used in scientific research due to its role as a chiral intermediate in the synthesis of prostaglandins . Prostaglandins are local hormones that control a multitude of important physiological processes . The compound is also used in the study of lipid biochemistry and the cyclooxygenase pathway . Additionally, it has applications in the pharmaceutical industry for the development of drugs that target various biological pathways .

作用機序

類似の化合物との比較

コレイルラクトンアルデヒドベンゾエートは、キラル性とプロスタグランジンの合成における中間体としての役割のためにユニークです。類似の化合物には次のものがあります。

コレイルラクトンベンゾエート: プロスタグランジンの合成に使用される別の中間体.

コレイルラクトン: コレイルラクトンアルデヒドベンゾエートが由来する親化合物.

プロスタグランジンアナログ: プロスタグランジンの効果を模倣し、さまざまな治療用途に使用される化合物.

これらの化合物は、類似の化学構造と機能を共有していますが、特定の用途と合成経路が異なります。

類似化合物との比較

Corey Lactone Aldehyde Benzoate is unique due to its chiral nature and its role as an intermediate in the synthesis of prostaglandins . Similar compounds include:

Corey Lactone Benzoate: Another intermediate used in prostaglandin synthesis.

Corey Lactone: The parent compound from which Corey Lactone Aldehyde Benzoate is derived.

Prostaglandin Analogs: Compounds that mimic the effects of prostaglandins and are used in various therapeutic applications.

These compounds share similar chemical structures and functions but differ in their specific applications and synthesis routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。